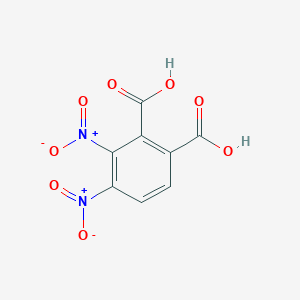
3,4-Dinitro-1,2-benzenedicarboxylic acid
説明
Synthesis Analysis
The synthesis of these coordination polymers and MOFs involves hydrothermal reactions where benzenedicarboxylic acid derivatives react with metal salts such as copper nitrate, copper sulfate, and zinc nitrate. The process often includes the use of additional organic ligands or solvents like 1,4-di(imidazolidin-1-yl)benzene and diethylformamide to influence the structure and connectivity of the resulting frameworks. The formation of these structures is highly dependent on factors such as the type of metal salt, the isomeric form of the benzenedicarboxylic acid, and the reaction conditions, including temperature and time .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are determined using single-crystal X-ray crystallography. The papers describe various dimensionalities of the resulting frameworks, ranging from one-dimensional chains to three-dimensional networks. The structural diversity is influenced by the substituent groups on the benzenedicarboxylic acid and the coordination geometry of the metal centers. For example, the presence of a nitro group in the 5-position of 1,3-benzenedicarboxylate leads to the formation of a six-fold interpenetrating 3D H-bonded supramolecular framework . Similarly, the use of 1,4-benzenedicarboxylic acid tends to favor the formation of three-dimensional structures .
Chemical Reactions Analysis
The papers do not provide detailed chemical reaction mechanisms but do discuss the outcomes of the reactions in terms of the types of structures formed. The reactions typically result in the formation of coordination polymers with varying degrees of interpenetration and connectivity. The presence of functional groups on the benzenedicarboxylic acid linkers, such as hydroxyl, carboxyl, nitro, and methyl groups, can significantly affect the construction of the supramolecular assemblies, leading to different structural motifs and properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are characterized using techniques such as infrared spectroscopy, powder X-ray diffraction, thermal gravimetric analysis, and fluorescence spectroscopy. The papers highlight properties such as thermal stability and photoluminescent behavior. For instance, the copper complexes exhibit strong fluorescent emissions and have been shown to be effective in the fluorescence recognition of nitrobenzene derivatives, with one complex demonstrating a quenching rate close to 100% for 2,4,6-trinitrotoluene . The thermal stability and photoluminescent properties of the zinc-based coordination polymers are also investigated, indicating potential applications in materials science .
科学的研究の応用
Industrial Applications
3,4-Dinitro-1,2-benzenedicarboxylic acid, a derivative of benzenedicarboxylic acid, is part of a group of chemicals known as phthalates. Phthalates, such as di(2-ethylhexyl) phthalate (DEHP), are primarily used as plasticizers in the manufacturing of flexible vinyl, which is utilized in various consumer products, food contact applications, and medical devices (Hauser & Calafat, 2005).
Environmental Impact
Studies have shown that phthalates, including 3,4-Dinitro-1,2-benzenedicarboxylic acid derivatives, can have significant environmental impacts. For instance, exposure to certain phthalates during gestational and lactational phases negatively impacts the development of the small intestine (Setti Ahmed et al., 2018).
Chemical Synthesis and Material Science
This chemical is also relevant in material science. For example, it's involved in the synthesis of metal-organic materials, demonstrating that varying the temperature or concentration in reactions can control the structure of these materials (Zhang et al., 2009). Additionally, the compound plays a role in forming coordination polymers with various metals, which has implications for the synthesis of new materials with potential applications in areas such as gas storage and separation (Thirumurugan & Rao, 2005).
Luminescent Properties
In the field of luminescence, derivatives of 1,4-benzenedicarboxylic acid (a related compound) have been studied for their luminescent properties, which could have applications in areas like sensing and display technologies (Yang et al., 2007).
Molecular Sensing and Health Monitoring
A dinitro-functionalized metal-organic framework derived from a similar compound showed potential in sensing applications, such as detecting hydrogen sulfide in living cells and environmental samples (Nandi et al., 2018).
Safety and Hazards
特性
IUPAC Name |
3,4-dinitrophthalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O8/c11-7(12)3-1-2-4(9(15)16)6(10(17)18)5(3)8(13)14/h1-2H,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZQQLVKJQGAPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)C(=O)O)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595986 | |
| Record name | 3,4-Dinitrobenzene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dinitro-1,2-benzenedicarboxylic acid | |
CAS RN |
92971-15-8 | |
| Record name | 3,4-Dinitrobenzene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(3-Aminopyridin-2-yl)oxy]benzoic acid](/img/structure/B3031932.png)
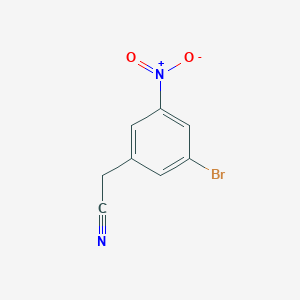
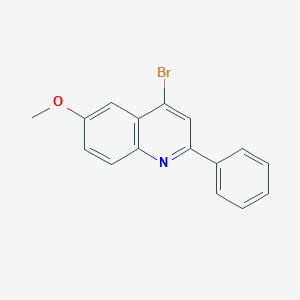
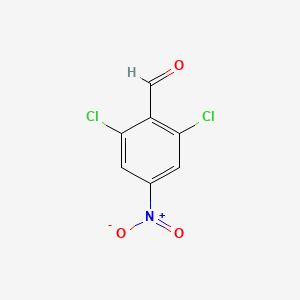


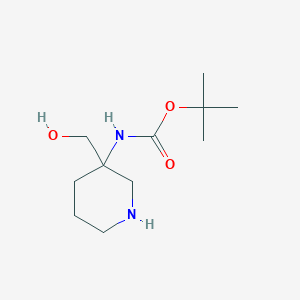
![6-Bromo-2-(trifluoromethyl)oxazolo[5,4-B]pyridine](/img/structure/B3031941.png)



